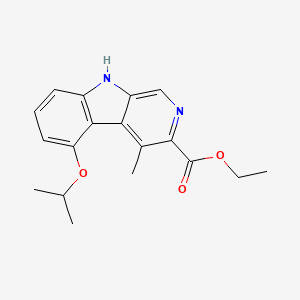

Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate

概要

説明

ZK-93426は、エチル5-イソプロポキシ-4-メチル-β-カルボリン-3-カルボン酸エステルとしても知られており、β-カルボリンファミリーに属する化合物です。これは、ベンゾジアゼピン受容体の弱い部分的逆アゴニストとして作用し、ベンゾジアゼピン系薬物の効果とは反対の効果を引き起こします。 ほとんどのベンゾジアゼピンアンタゴニストとは異なり、ZK-93426はけいれんを起こすことはなく、弱い抗けいれん作用を示します .

準備方法

合成経路と反応条件

ZK-93426の合成には、β-カルボリンコア構造の調製から始まるいくつかのステップが含まれます。これは、通常、トリプタミンとアルデヒドまたはケトンを縮合させるピクテ・スペングラー反応によって達成されます。 得られた中間体は、その後、エチル基、イソプロポキシ基、およびカルボン酸基を導入するために、様々な官能基の修飾が行われます .

工業生産方法

ZK-93426の工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。 これには、収率と純度を最大化するための反応条件の最適化と、再結晶やクロマトグラフィーなどの効率的な精製技術の実装が含まれます .

化学反応の分析

反応の種類

ZK-93426は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために、酸化することができます。

還元: 還元反応は、酸素を含む基を除去したり、二重結合を還元するために使用できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤などがあります。 反応条件は、通常、制御された温度、ジクロロメタンやエタノールなどの溶媒、反応を促進する触媒などを含みます .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化された誘導体をもたらす可能性がありますが、還元は脱酸素化された化合物を生成する可能性があります。 置換反応は、用いる求核剤に応じて、幅広い生成物を生成する可能性があります .

科学研究における用途

ZK-93426は、次のようないくつかの科学研究における用途があります。

化学: β-カルボリンとそのベンゾジアゼピン受容体との相互作用の構造活性相関を研究するためのツール化合物として使用されます。

生物学: この化合物は、神経伝達物質系、特に認知機能におけるアセチルコリンの役割に関する研究に使用されます。

医学: ZK-93426は、潜在的な不安誘発作用と覚醒作用を調査されており、不安障害や認知増強の研究のための候補となっています。

科学的研究の応用

ZK-93426 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure-activity relationships of beta-carbolines and their interactions with benzodiazepine receptors.

Biology: The compound is employed in research on neurotransmitter systems, particularly the role of acetylcholine in cognitive functions.

Medicine: ZK-93426 has been investigated for its potential anxiogenic and nootropic effects, making it a candidate for studying anxiety disorders and cognitive enhancement.

作用機序

ZK-93426は、ベンゾジアゼピン受容体の弱い部分的逆アゴニストとして作用することで効果を発揮します。これは、これらの受容体に結合し、ベンゾジアゼピンアゴニストとは反対の反応を誘発することを意味します。この化合物は、認知機能と覚醒の向上に関連するアセチルコリンの放出を増加させます。 関与する分子標的と経路には、γ-アミノ酪酸(GABA)受容体とコリン作動系の調節が含まれます .

類似化合物との比較

類似化合物

Ro 15-1788: 同様の特性を持つ別のベンゾジアゼピン受容体アンタゴニストですが、効力と有効性が異なります。

CGS 8216: ZK-93426の弱い抗けいれん作用とは対照的に、強力なけいれん誘発作用を持つ化合物.

独自性

ZK-93426は、弱い部分的逆アゴニスト活性と弱い抗けいれん作用を組み合わせた点でユニークです。 他のベンゾジアゼピン受容体アンタゴニストとは異なり、けいれんを起こすことはなく、覚醒作用とアセチルコリン放出の増加を示すことがわかっています .

生物活性

Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- CAS Number : 89592-45-0

The compound is characterized by the presence of a pyridoindole structure, which is known for its bioactive properties. The ethyl ester group enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 | 0.9 - 3.64 | Induces apoptosis |

| A549 | 0.43 - 1.18 | Cell cycle arrest |

| MCF-7 | <0.01 | Inhibition of RXRa |

In vitro studies demonstrated that the compound's derivatives could inhibit cell proliferation effectively, with IC50 values indicating strong anti-proliferative activity against colorectal (SW480), lung (A549), and breast (MCF-7) cancer cells .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It exhibits mixed affinity for GABA_A receptors, suggesting a potential role in modulating neurotransmission and offering protection against neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- GABA_A Receptor Modulation : The compound acts as an agonist at GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This action may contribute to its neuroprotective effects and potential anxiolytic properties .

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways leading to cell death, particularly through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases enhances its efficacy as an anticancer agent .

Study on Antitumor Activity

In a controlled study involving murine models, this compound was administered at varying doses to evaluate its protective effects against chemically induced tumors. The results indicated a significant reduction in tumor size and incidence compared to control groups, with a DA50 ranging from 0.3 to 30 mg/kg depending on the route of administration .

Neuroprotective Research

A neuroprotection study assessed the compound's effects on neuronal cell lines exposed to oxidative stress. Results showed that treatment with this compound significantly improved cell viability and reduced markers of oxidative damage .

特性

IUPAC Name |

ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3/h6-10,20H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDUABMKBUKKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008889 | |

| Record name | Ethyl 4-methyl-5-[(propan-2-yl)oxy]-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89592-45-0 | |

| Record name | Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89592-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZK 93426 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089592450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZK-93426 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8EEB2VSB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。